Cas no 2862-33-1 (5-Thiazolecarboxylicacid, 2-(acetylamino)-4-methyl-, ethyl ester)

5-Thiazolecarboxylicacid, 2-(acetylamino)-4-methyl-, ethyl ester structure
2862-33-1 structure
Product Name:5-Thiazolecarboxylicacid, 2-(acetylamino)-4-methyl-, ethyl ester
CAS No:2862-33-1
MF:C9H12N2O3S
MW:228.268180847168
CID:279668
PubChem ID:346929
Update Time:2025-04-19

5-Thiazolecarboxylicacid, 2-(acetylamino)-4-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylicacid, 2-(acetylamino)-4-methyl-, ethyl ester
    • ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate
    • ETHYL-2-ACETAMIDO-4-METHYL THIAZOLE-5-CARBOXYLATE
    • 2-Acetamido-4-methyl-5-aethoxycarbonyl-thiazol
    • 2-Acetylamino-4-methyl-thiazol-5-carbonsaeure-aethylester
    • 2-acetylamino-4-methylthiazole-5-carboxylic acid ethyl ester
    • 2-acetylamino-4-methyl-thiazole-5-carboxylic acid ethyl ester
    • 2-Acetylamino-5-ethoxycarbonyl-4-methylthiazole
    • CTK4G1780
    • ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate
    • ethyl 2-acetamido-4-methylt
    • HMS2477D15
    • NSC405297
    • STOCK2S-62834
    • DTXSID50323958
    • BRD-K29518498-001-08-5
    • AKOS001370270
    • SMR000137054
    • SR-01000196884-1
    • Z30386689
    • NSC-405297
    • 5-Thiazolecarboxylic acid, 2-(acetylamino)-4-methyl-, ethyl ester
    • MLS000532113
    • CCG-245327
    • AB00074431-01
    • 2862-33-1
    • QCZPLLWOPJAVSX-UHFFFAOYSA-N
    • CHEMBL1383005
    • 2-Acetylamino-4-methyl-thiazole-5-carboxylic acid, ethyl ester
    • AB-601/30964039
    • Ethyl 2-acetamido-4-methylthiazole-5-carboxylate
    • SR-01000196884
    • Inchi: 1S/C9H12N2O3S/c1-4-14-8(13)7-5(2)10-9(15-7)11-6(3)12/h4H2,1-3H3,(H,10,11,12)
    • InChI Key: QCZPLLWOPJAVSX-UHFFFAOYSA-N
    • SMILES: S1C(NC(C)=O)=NC(C)=C1C(=O)OCC

Computed Properties

  • Exact Mass: 228.05696
  • Monoisotopic Mass: 228.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 96.5Ų

Experimental Properties

  • Density: 1.297
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.576
  • PSA: 68.29
  • LogP: 1.65960
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd